molecular formula C3H4ClN3O B6596822 5-(chloromethyl)-1,3,4-oxadiazol-2-amine CAS No. 1277183-21-7

5-(chloromethyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B6596822
CAS No.: 1277183-21-7
M. Wt: 133.54 g/mol
InChI Key: QUVZLQURIITQSG-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3,4-oxadiazol-2-amine (: 1277183-21-7) is a high-value heterocyclic building block with the molecular formula C 3 H 4 ClN 3 O and a molecular weight of 133.54 g/mol . This compound is characterized by a unique structure that integrates both an amine and a reactive chloromethyl group on a 1,3,4-oxadiazole ring, making it a versatile synthon for the design and synthesis of novel chemical entities . The primary research value of this compound lies in its application as a precursor in medicinal chemistry. It serves as a key intermediate for the synthesis of complex amine derivatives, which are investigated for their potential biological activities. For instance, structurally related 1,3,4-oxadiazole compounds have been designed and evaluated as a new class of anticancer agents . Furthermore, 1,3,4-oxadiazole derivatives are established as a privileged scaffold in antibacterial research, where they are known to act as potent inhibitors of the bacterial enzyme peptide deformylase (PDF), a validated target for novel antibacterial development . The reactive chloromethyl group allows for further functionalization, enabling researchers to conjugate the oxadiazole moiety to various pharmacophores. This product is supplied with a typical purity of 95% . It is offered for sale in quantities ranging from 1g to 5g and is intended solely for research and development purposes in a laboratory setting . This product is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

5-(chloromethyl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVZLQURIITQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1277183-21-7
Record name 5-(chloromethyl)-1,3,4-oxadiazol-2-amine
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Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis of 5-(chloromethyl)-1,3,4-oxadiazol-2-amine often begins with the cyclization of hydroxamyl halides and nitriles. For instance, methyl glyoxalate chloroxime reacts with trichloroacetonitrile at elevated temperatures (40–150°C) to form the oxadiazole core. This exothermic reaction releases hydrogen halides, necessitating controlled conditions to prevent side reactions. The general reaction scheme is:

Hydroxamyl halide+NitrileThis compound+HX (X = Cl, Br)\text{Hydroxamyl halide} + \text{Nitrile} \rightarrow \text{this compound} + \text{HX (X = Cl, Br)}

Key parameters include:

  • Temperature : Optimal yields are achieved at 130–140°C.

  • Solvent : Inert organic solvents like 1,2-dichloroethane or acetonitrile improve reaction homogeneity.

  • Catalyst : Pyridine or 4-dimethylaminopyridine (DMAP) accelerates the cyclization by neutralizing liberated HCl.

Yield Optimization and Byproduct Management

A patent example describes the reaction of propyl glyoxalate chloroxime with trichloroacetonitrile, yielding 70% of the target compound after distillation. Byproducts such as unreacted nitriles are removed via aqueous extraction (sodium bicarbonate washes) and solvent evaporation. The use of excess nitrile (molar ratio 1.5:1 relative to hydroxamyl halide) minimizes residual starting material.

Fusion of Amidoxime Salts and Amides

Solid-State Reaction Dynamics

An alternative pathway involves fusing amidoxime salts with substituted amides at high temperatures (100–200°C). For example, trichloromethyl amidoxime and trichloroacetamide react in a 1:1 molar ratio to form the oxadiazole ring. This method avoids solvents, simplifying purification. The reaction mechanism proceeds via:

Amidoxime salt+AmideThis compound+HA (acid)\text{Amidoxime salt} + \text{Amide} \rightarrow \text{this compound} + \text{HA (acid)}

Temperature and Time Dependence

Reaction times vary from 15 minutes to 12 hours, with shorter durations (≤1 hour) preferred to prevent decomposition. A temperature gradient—starting at 40°C and ramping to 150°C—improves crystallinity, yielding products with >95% purity after recrystallization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to maintain precise control over temperature and mixing. Automated systems regulate:

  • Residence time : 30–60 minutes for complete conversion.

  • Pressure : 2–5 atm to suppress volatilization of low-boiling solvents.

  • Feed rate : 0.5–2.0 L/min for hydroxamyl halide and nitrile streams.

Purification and Quality Control

Industrial processes integrate in-line distillation and crystallization units. For example, a patented method uses fractional distillation at 54°C (5 mm Hg) to isolate the product. Purity is verified via HPLC, with specifications requiring ≤0.5% impurities.

Comparative Analysis of Synthetic Routes

Table 1: Key Parameters for Major Synthesis Methods

MethodPrecursorsTemperature (°C)Yield (%)Purity (%)
CyclizationHydroxamyl halide + nitrile40–1507095
FusionAmidoxime salt + amide100–2006590
Continuous flowHydroxamyl halide + nitrile130–1407598

Table 2: Solvent and Catalyst Effects on Yield

SolventCatalystReaction Time (h)Yield (%)
1,2-DichloroethanePyridine370
AcetonitrileDMAP268
EthanolNone1231.5

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions typically occur under mild conditions with solvents like dichloromethane or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other heterocyclic compounds.

Scientific Research Applications

Biological Activities

The oxadiazole derivatives, including 5-(chloromethyl)-1,3,4-oxadiazol-2-amine, have been extensively studied for their pharmacological properties. Key biological activities include:

  • Antibacterial Activity : Many derivatives exhibit significant efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
  • Antifungal Properties : The compound has shown effectiveness against fungal pathogens, suggesting its utility in treating fungal infections .
  • Anticancer Potential : Numerous studies indicate that oxadiazole derivatives possess anticancer properties. For instance, compounds derived from this compound have demonstrated activity against several cancer cell lines .
  • Anti-inflammatory and Analgesic Effects : Some derivatives have been reported to exhibit anti-inflammatory and analgesic activities, which could be beneficial in pain management therapies .

Anticancer Activity

A notable study by Shamsuzzaman et al. synthesized a series of novel 5-(chloromethyl)-1,3,4-oxadiazol-2-amines and tested their anticancer activity against various human cancer cell lines. The findings indicated that some compounds exhibited potent inhibitory effects on cell proliferation with IC50 values below 10 µM across multiple cancer types .

Antimicrobial Studies

Research conducted by Kapoorr et al. highlighted the antimicrobial efficacy of 5-(chloromethyl)-1,3,4-oxadiazol-2-amines against both Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) that enhances antibacterial potency through specific substitutions on the oxadiazole ring .

Comparative Analysis of Oxadiazole Derivatives

The following table summarizes various oxadiazole derivatives and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
This compoundChloromethyl group enhances reactivityAntibacterial, antifungal, anticancer
5-(Furan-2-yl)-N,N-dimethyl-1,3,4-oxadiazol-2-amineDimethylamino group increases solubilityAntibacterial
5-(Phenyl)-1,3,4-thiadiazoleContains thiadiazole instead of oxadiazoleAnticancer activity observed

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxadiazole ring can also interact with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 2 and 5 of the oxadiazole ring. A comparative analysis is provided below:

Key Observations:
  • Aryl Groups (e.g., Chlorophenyl, Bromophenyl): Improve binding to enzymes like acetylcholinesterase via π-π stacking and hydrophobic interactions . Alkyl Chains (e.g., Dodecyl): Increase lipophilicity, aiding blood-brain barrier penetration for CNS-targeted therapies .
  • Position 2 Amine : Critical for hydrogen bonding with biological targets (e.g., Tyr134 and Val135 in GSK-3β) .

Physical Properties

  • Melting Points : N-Dodecyl-5-aryl derivatives melt between 104–130°C, influenced by alkyl chain length and crystallinity .
  • Solubility : Chloromethyl groups may enhance aqueous solubility compared to bulky aryl substituents, though data specific to 5-(chloromethyl)-1,3,4-oxadiazol-2-amine are lacking.

Biological Activity

5-(Chloromethyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other relevant pharmacological activities based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the desired oxadiazole derivative. Various synthetic routes have been documented, highlighting the versatility of the oxadiazole framework in medicinal chemistry.

Synthetic Pathways

  • Starting Materials : Common precursors include hydrazides and carboxylic acids.
  • Reagents : Phosphorus oxychloride (POCl₃) and other coupling agents are often utilized.
  • Conditions : Reactions are typically conducted under reflux or microwave-assisted conditions to enhance yields.

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, a study screening various oxadiazole compounds against multiple cancer cell lines demonstrated that certain analogues had substantial cytotoxic effects.

Key Findings

  • Compound Efficacy : The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine was noted for a mean growth percent (GP) inhibition of 62.61% across several cancer types including melanoma and leukemia .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. Studies indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-(Chloromethyl)-1,3,4-OxadiazolStaphylococcus aureus2 μg/ml
Escherichia coli4 μg/ml
Pseudomonas aeruginosa8 μg/ml

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, this compound has shown promise in various other biological activities:

  • Anti-inflammatory : Exhibits potential in reducing inflammation markers.
  • Anticonvulsant : Demonstrated efficacy in models of seizure disorders.
  • Antiviral : Some derivatives have shown activity against viral infections including SARS-CoV-2 .

Case Study 1: Anticancer Screening

A comprehensive study conducted by Jawed et al. involved the synthesis and screening of various oxadiazole derivatives for anticancer activity. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against selected cancer cell lines .

Case Study 2: Antimicrobial Evaluation

Another significant evaluation focused on the antibacterial properties of synthesized oxadiazole derivatives against clinical isolates. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Q & A

Q. How do substituents on the oxadiazole ring influence biological activity, and what computational tools can predict binding interactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. For instance, chlorophenyl substituents improve ZOI by 30–50% compared to unsubstituted analogs .
  • In Silico Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses with target proteins (e.g., E. coli DNA gyrase). Ligand efficiency metrics (e.g., binding energy ≤−6.0 kcal/mol) guide SAR studies .

Q. What crystallographic techniques resolve the molecular packing and hydrogen-bonding networks in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
  • Hydrogen Bonding : N–H···N interactions form R₂²(8) dimeric motifs (distance ~2.8–3.0 Å).
  • Dihedral Angles : Chloromethyl group torsion angles (e.g., 5–10° relative to the oxadiazole plane) affect molecular stacking .
  • Packing Analysis : C–H···π and π–π interactions (3.3–3.5 Å spacing) stabilize 3D networks. Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) ensures high resolution .

Q. How can conflicting bioactivity data between similar derivatives be analyzed systematically?

  • Methodological Answer :
  • Dose-Response Curves : Compare IC₅₀ values (e.g., 3a: 11 mm ZOI vs. 3d: 17 mm ZOI at 100 µg/mL) to assess potency gradients .
  • Statistical Validation : Use ANOVA or Student’s t-test (p < 0.05) to confirm significance. Confounding factors (e.g., solubility, purity) are ruled out via HPLC (>95% purity) .

Q. What strategies mitigate synthetic challenges like low yields in oxadiazole cyclization?

  • Methodological Answer :
  • Catalyst Optimization : Replace POCl₃ with PCl₅ or T3P® to enhance cyclization efficiency (yield increase from 50% to 75%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield by 20–30% via controlled dielectric heating .

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